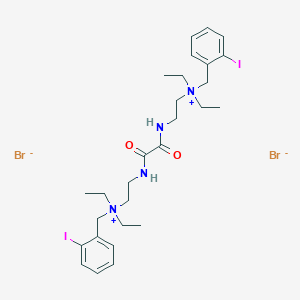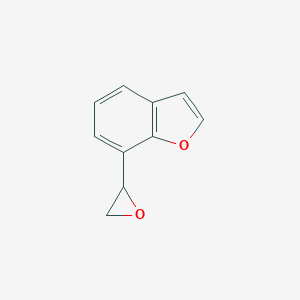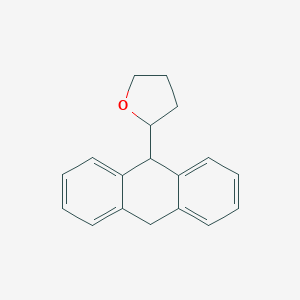
4'-甲基-2,2'-联吡啶-4-羧酸
描述
4’-Methyl-2,2’-bipyridine-4-carboxylic acid is a member of the class of bipyridines. It is 2,2’-bipyridine in which the hydrogens situated para to the ring nitrogens have been replaced by methyl and carboxy groups . It is an aromatic carboxylic acid and a monocarboxylic acid .
Molecular Structure Analysis
The molecular formula of 4’-Methyl-2,2’-bipyridine-4-carboxylic acid is C12H10N2O2 . The average mass is 214.220 Da and the monoisotopic mass is 214.074234 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 497.4±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 80.6±3.0 kJ/mol and the flash point is 254.6±28.7 °C . The index of refraction is 1.608 and the molar refractivity is 58.8±0.3 cm3 . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .科学研究应用
Synthesis of Bipyridine Derivatives
Bipyridine and related compounds like “4’-Methyl-2,2’-bipyridine-4-carboxylic acid” are starting materials or precursors for a variety of valuable substances . They are used in the synthesis of biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Catalysis
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including ligands in transition-metal catalysis . They are known for their strong coordination with metal centers, which is a crucial property in catalysis .
Photosensitizers
Bipyridine derivatives are used as photosensitizers . Photosensitizers are molecules that absorb light and transfer that energy to other molecules, making them useful in a variety of light-based technologies .
Viologens
The quaternization of nitrogens in 4,4’-bipyridines generates viologens . Viologens are known for their good electrochemical properties , making them useful in a variety of applications, including electrochromic devices, redox flow batteries, and molecular electronics .
Supramolecular Structures
Bipyridines are used in the creation of supramolecular structures . The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties .
Biologically Active Molecules
Bipyridines and their derivatives are used in the synthesis of biologically active molecules . These molecules have a wide range of applications in medicinal chemistry and drug discovery .
Chemical Intermediate
4,4′-Dimethyl-2,2′-bipyridine, a derivative of bipyridine, is used as a chemical intermediate . It can be used for the determination of ferrous and cyanide compounds .
Atropisomery
Another important aspect of bipyridine chemistry is the possibility of introducing chirality through ring functionalization or restricted rotation (atropisomery) . This increases their importance in asymmetry-based applications .
作用机制
Target of Action
4’-Methyl-2,2’-bipyridine-4-carboxylic acid is a member of the class of bipyridines . Bipyridines are known to interact with transition metals such as zinc and manganese . These metals play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
The compound’s interaction with its targets primarily involves coordination chemistry . The carboxylic acid group and the nitrogen atoms in the bipyridine moiety can act as ligands, binding to metal ions and forming coordination complexes . This interaction can alter the electronic structure of the metal ion, potentially affecting its reactivity and its interactions with other molecules.
Pharmacokinetics
Factors such as its molecular weight (21422 Da ) and predicted pKa (2.66 ) could influence its bioavailability.
Action Environment
Environmental factors such as pH and the presence of competing ligands could influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to bind metal ions could be affected by the pH of the environment, as this can influence the protonation state of the carboxylic acid group .
属性
IUPAC Name |
2-(4-methylpyridin-2-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-2-4-13-10(6-8)11-7-9(12(15)16)3-5-14-11/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJWPWXRHHUDRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456201 | |
| Record name | 4'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-2,2'-bipyridine-4-carboxylic acid | |
CAS RN |
103946-54-9 | |
| Record name | 4′-Methyl[2,2′-bipyridine]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103946-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)


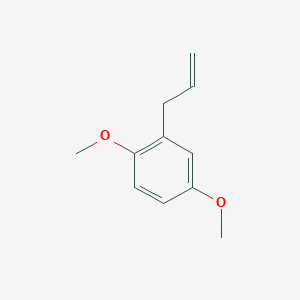
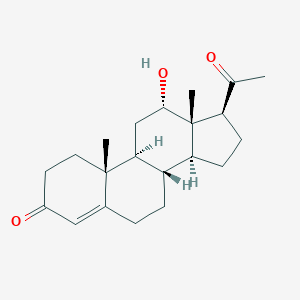

![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)
![[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B26287.png)

